

structural characterization of methyl 6bromopicolinate using NMR and mass spectrometry

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Compound of Interest

Compound Name: Methyl 6-bromopicolinate

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A Comparative Guide to the Structural Characterization of Methyl 6-Bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural characterization of **methyl 6-bromopicolinate** and its positional isomer, methyl 4-bromopicolinate, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The experimental data presented herein offers a clear framework for distinguishing between these two closely related compounds, a critical step in synthetic chemistry and drug development pipelines.

Spectroscopic Data Comparison

The unequivocal identification of chemical structures relies on the precise interpretation of spectroscopic data. Below is a summary of the key ¹H NMR, ¹³C NMR, and mass spectrometry data for **methyl 6-bromopicolinate** and methyl 4-bromopicolinate.



Parameter	Methyl 6-bromopicolinate	Methyl 4-bromopicolinate
Molecular Formula	C7H6BrNO2	C7H6BrNO2
Molecular Weight	216.03 g/mol	216.03 g/mol
¹ H NMR (CDCl ₃ , 400 MHz)	δ 4.00 (s, 3H), 7.66-7.74 (m, 2H), 8.07-8.13 (m, 1H)[1]	Data not available in the search results
¹³ C NMR (CDCl₃)	Data not available in the search results	Data not available in the search results
Mass Spectrometry (EI)	Data not available in the search results	m/z 218, 216 ([M+H]+)[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality analytical data. The following sections outline the methodologies used for acquiring NMR and mass spectrometry data for small organic molecules like methyl bromopicolinates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified compound into a clean, dry vial.
- Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Gently agitate the vial to ensure the sample is fully dissolved.
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K



• Pulse Program: Standard single-pulse experiment

Number of Scans: 16

• Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

• Instrument: 100 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Proton-decoupled experiment

Number of Scans: 1024

Relaxation Delay: 2.0 s

• Spectral Width: -10 to 220 ppm

Mass Spectrometry (MS)

Sample Preparation:

 Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Electron Ionization (EI) Mass Spectrometry:

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV





• Source Temperature: 230 °C

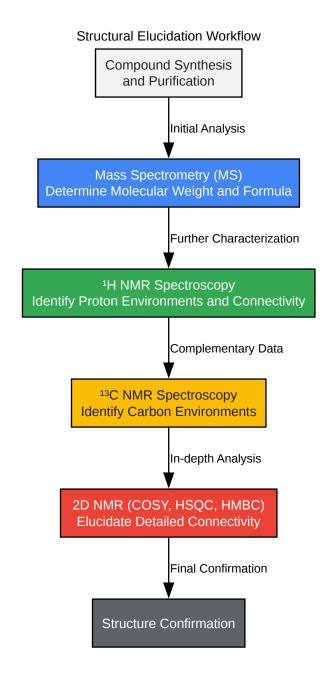
• Quadrupole Temperature: 150 °C

• Mass Range: m/z 40-450

Structural Elucidation Workflow

The process of identifying an unknown compound involves a logical progression of analytical techniques. The following diagram illustrates a typical workflow for the structural characterization of a small organic molecule.





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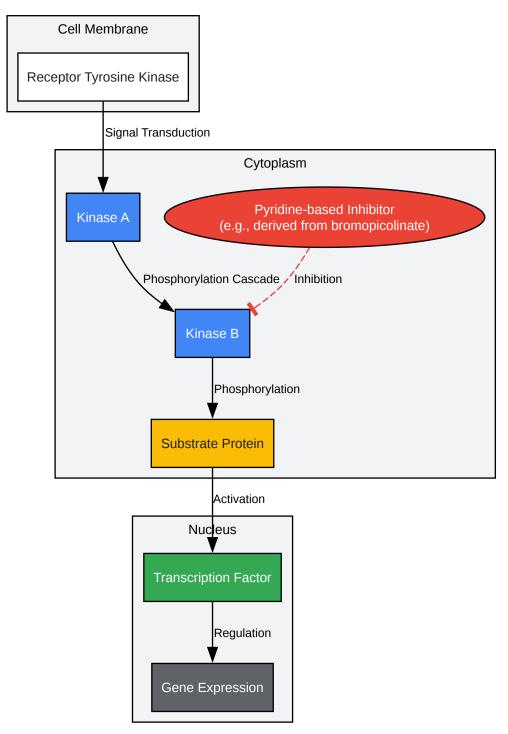
Caption: A typical workflow for the structural elucidation of a small organic molecule.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule interacts with biological systems is crucial. While **methyl 6-bromopicolinate** is a synthetic building block, its structural motifs are common in pharmacologically active compounds. The following diagram illustrates a hypothetical signaling pathway where a pyridine-based inhibitor might act.



Hypothetical Kinase Inhibition Pathway



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References

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